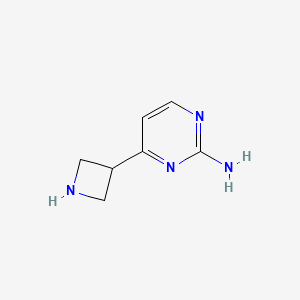
Sodium 2,5-dimethylthiophene-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dimethylthiophene-3-sulfinate is a sulfur-containing heterocyclic compound with the molecular formula C₆H₇NaO₂S₂ and a molecular weight of 198.24 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2,5-dimethylthiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 2,5-dimethylthiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfinates often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dimethylthiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonates, thiols, sulfides, and substituted thiophene derivatives .
Scientific Research Applications
Sodium 2,5-dimethylthiophene-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2,5-dimethylthiophene-3-sulfinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a sulfonylating agent, modifying proteins and enzymes through sulfonylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
Uniqueness
Sodium 2,5-dimethylthiophene-3-sulfinate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H7NaO2S2 |
|---|---|
Molecular Weight |
198.2 g/mol |
IUPAC Name |
sodium;2,5-dimethylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H8O2S2.Na/c1-4-3-6(10(7)8)5(2)9-4;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BJJUUKNROMRTNW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)




![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)



![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
![hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13179164.png)



